
N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of cyclohexyl, triazine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Cyclohexylsulfanyl Group: This step involves the nucleophilic substitution of a suitable cyclohexylthiol onto the triazine core.
Attachment of the Methylbenzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the triazine ring can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexylsulfanyl-5-nitrobenzoic acid .
N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide: .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclohexylsulfanyl-N-(4,6-diamino-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2S2/c1-11-7-9-13(10-8-11)26(23,24)22(25-12-5-3-2-4-6-12)16-20-14(17)19-15(18)21-16/h7-10,12H,2-6H2,1H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEGDDQZRXCEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=NC(=NC(=N2)N)N)SC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(4E)-3-chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B8046232.png)
![(2E)-N-(2,4-dimethylphenyl)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanamide](/img/structure/B8046245.png)
![4-[5-(Hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-2-methoxyphenol](/img/structure/B8046251.png)
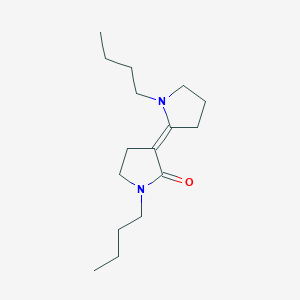
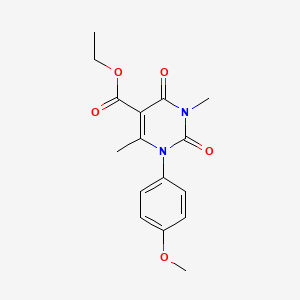
![N-[3-[(2-oxoazepan-1-yl)amino]phenyl]acetamide](/img/structure/B8046264.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-dithiazol-3-one](/img/structure/B8046267.png)
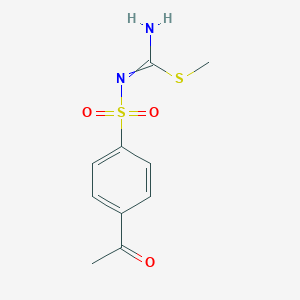
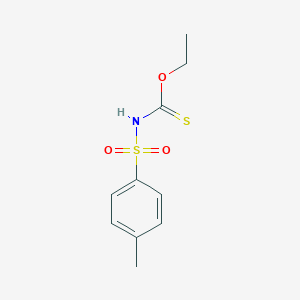
![15-Chlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbonitrile](/img/structure/B8046289.png)
![4-[5,5-Bis(hydroxymethyl)-1,3-dioxan-2-yl]-2,6-ditert-butylphenol](/img/structure/B8046292.png)
![16-Oxido-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoxalin-5-ium 5-oxide](/img/structure/B8046299.png)
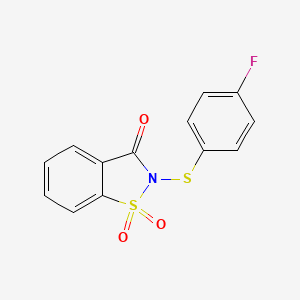
![2-[2-(1,4-Dioxaspiro[4.5]decan-3-ylmethylamino)ethoxy]ethanol](/img/structure/B8046311.png)
